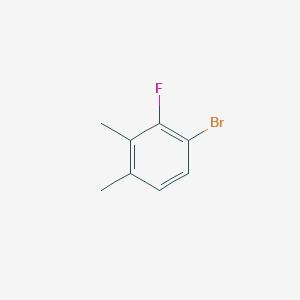

1-Bromo-2-fluoro-3,4-dimethylbenzene

説明

1-Bromo-2-fluoro-3,4-dimethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), fluorine (F), and two methyl (CH₃) groups at positions 1, 2, 3, and 4, respectively. Substituted bromo-fluoro-methylbenzenes are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselectivity and electronic effects of substituents dictate reactivity .

特性

分子式 |

C8H8BrF |

|---|---|

分子量 |

203.05 g/mol |

IUPAC名 |

1-bromo-2-fluoro-3,4-dimethylbenzene |

InChI |

InChI=1S/C8H8BrF/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3 |

InChIキー |

JPGBZICVUGQNKA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C=C1)Br)F)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of 3,4-dimethylbenzene. The reaction typically requires a brominating agent such as bromine (Br₂) and a fluorinating agent like fluorine gas (F₂) or a fluorinating reagent under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-fluoro-3,4-dimethylbenzene may involve multi-step synthesis processes. These processes often include the initial preparation of intermediates followed by selective halogenation. The reaction conditions are optimized to achieve high yield and purity, often involving catalysts and specific temperature and pressure conditions .

化学反応の分析

Types of Reactions

1-Bromo-2-fluoro-3,4-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated or brominated derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

1-Bromo-2-fluoro-3,4-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

Medicine: It serves as an intermediate in the production of pharmaceuticals.

Industry: It is utilized in the manufacture of specialty chemicals and materials

作用機序

The mechanism of action of 1-Bromo-2-fluoro-3,4-dimethylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in a range of chemical reactions. The pathways involved include the formation of benzenonium intermediates, which then undergo further transformations to yield substituted products .

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Observations:

- Electron-Withdrawing vs. Donating Groups : Bromine and fluorine are electron-withdrawing, while methyl groups are electron-donating. This balance influences electrophilic substitution patterns. For example, methoxy groups (in 3,4-dimethoxy analogs) enhance polarity and solubility compared to methyl groups .

Physicochemical Properties

Table 2: Physical State and Stability

- Thermal Stability : Nitro-substituted derivatives (e.g., 4,6-dinitro compound) exhibit lower thermal stability, necessitating stringent safety protocols .

生物活性

1-Bromo-2-fluoro-3,4-dimethylbenzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H8BrF

Molecular Weight: 215.05 g/mol

IUPAC Name: 1-bromo-2-fluoro-3,4-dimethylbenzene

CAS Number: 53967438

The compound features a bromine atom and a fluorine atom attached to a dimethyl-substituted benzene ring. The presence of these halogens can significantly influence its reactivity and biological interactions.

Biological Activity

1-Bromo-2-fluoro-3,4-dimethylbenzene has been studied for various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

- Cytotoxic Effects: Research indicates that halogenated compounds can induce cytotoxicity in cancer cell lines. In vitro studies have demonstrated that 1-bromo-2-fluoro-3,4-dimethylbenzene can inhibit the proliferation of human cancer cells, potentially through apoptosis induction .

- Anti-inflammatory Properties: Some studies have suggested that the compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. The mechanism likely involves modulation of inflammatory cytokines .

The biological activity of 1-bromo-2-fluoro-3,4-dimethylbenzene is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation: It could act as an antagonist or agonist at various receptor sites, influencing signaling pathways related to inflammation and cell growth.

Case Studies

- Antimicrobial Study:

- Cytotoxicity Assay:

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrF |

| Molecular Weight | 215.05 g/mol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (IC50) | ~30 µM against MCF-7 cells |

| Potential Anti-inflammatory | Yes |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。